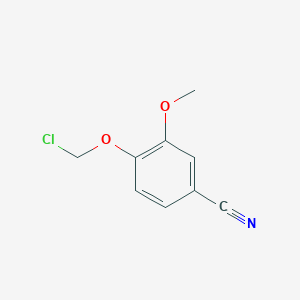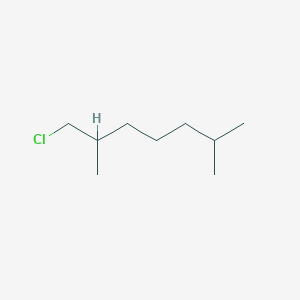
1-Chloro-2,6-dimethylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,6-dimethylheptane is an organic compound belonging to the class of alkyl halides. It is characterized by a heptane backbone with chlorine and methyl substituents. The molecular formula of this compound is C9H19Cl, and it has a molecular weight of 162.7 g/mol . This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
1-Chloro-2,6-dimethylheptane can be synthesized through several methods. One common synthetic route involves the chlorination of 2,6-dimethylheptane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
1-Chloro-2,6-dimethylheptane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms). Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. Reagents like sodium ethoxide (NaOEt) are typically used.
Oxidation and Reduction: While less common, it can be oxidized to form corresponding ketones or reduced to form alkanes using appropriate reagents.
Aplicaciones Científicas De Investigación
1-Chloro-2,6-dimethylheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of alkyl halides with biological molecules. This helps in understanding the effects of halogenated compounds on biological systems.
Medicine: Research into its potential medicinal properties is ongoing. Alkyl halides are often explored for their antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2,6-dimethylheptane in chemical reactions primarily involves the formation of carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new carbon-nucleophile bonds. The molecular targets and pathways involved depend on the specific reaction and reagents used .
Comparación Con Compuestos Similares
1-Chloro-2,6-dimethylheptane can be compared with other similar compounds such as:
2-Chloro-2,6-dimethylheptane: Similar in structure but with the chlorine atom at a different position, leading to different reactivity and properties.
1-Chloro-2,4-dimethylheptane: Another isomer with chlorine and methyl groups at different positions, affecting its chemical behavior.
2-Chloro-2,4-dimethylheptane: Similar to this compound but with different substitution patterns, influencing its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical properties.
Propiedades
Número CAS |
62597-29-9 |
|---|---|
Fórmula molecular |
C9H19Cl |
Peso molecular |
162.70 g/mol |
Nombre IUPAC |
1-chloro-2,6-dimethylheptane |
InChI |
InChI=1S/C9H19Cl/c1-8(2)5-4-6-9(3)7-10/h8-9H,4-7H2,1-3H3 |
Clave InChI |
GQOXGLGIJBSUPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(Oxan-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13169632.png)
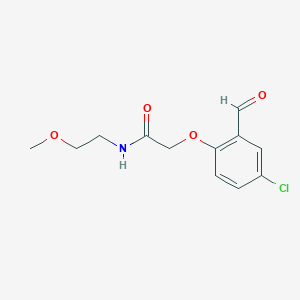
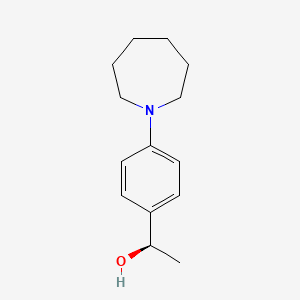
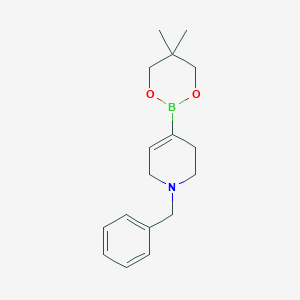


![4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid](/img/structure/B13169667.png)
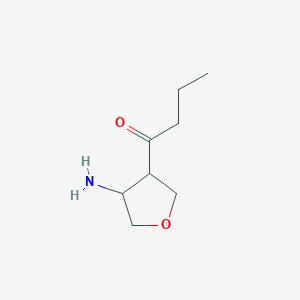

![8-(4-Fluorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13169685.png)
